molecular formula C17H20O B182636 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- CAS No. 36275-29-3

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-

Cat. No. B182636
CAS RN: 36275-29-3
M. Wt: 240.34 g/mol
InChI Key: OIQXFRANQVWXJF-QBFSEMIESA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, commonly known as norcamphor, is a bicyclic ketone compound with a molecular formula of C15H18O. It is an important chemical intermediate that is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of norcamphor is not well understood. However, it is believed to act as a chiral auxiliary by inducing a stereoselective reaction in the synthesis of chiral compounds. Norcamphor has also been found to exhibit antioxidant and anti-inflammatory activities, although the mechanism of these activities is not clear.

Biochemical And Physiological Effects

Norcamphor has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Norcamphor has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, norcamphor has been found to exhibit antifungal and antibacterial activities.

Advantages And Limitations For Lab Experiments

Norcamphor is a versatile chiral auxiliary that can be easily synthesized and used in a variety of reactions. It is also relatively inexpensive and readily available. However, norcamphor can be difficult to handle due to its low melting point and high reactivity. In addition, the use of norcamphor in asymmetric synthesis requires careful optimization of reaction conditions to achieve high stereoselectivity.

Future Directions

There are several potential future directions for research on norcamphor. One area of interest is the development of new synthetic methods for norcamphor and its derivatives. Another area of interest is the investigation of the mechanism of action of norcamphor and its potential applications in medicine and biotechnology. Finally, the development of new applications for norcamphor in fields such as catalysis and materials science is also an area of potential future research.

Synthesis Methods

Norcamphor can be synthesized using several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a bicyclic compound, which is then subjected to a series of chemical reactions to obtain norcamphor. The Friedel-Crafts reaction involves the reaction of benzene with 2,2,4-trimethyl-1,3-pentadiene in the presence of a Lewis acid catalyst to form norcamphor. The Grignard reaction involves the reaction of phenylmagnesium bromide with 1,7,7-trimethylbicyclo[2.2.1]hept-2-one to form norcamphor.

Scientific Research Applications

Norcamphor has been widely used as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various natural products and pharmaceuticals. For example, norcamphor has been used in the synthesis of the anti-cancer drug Taxol. In addition, norcamphor has been used as a ligand in organometallic chemistry and as a probe in NMR spectroscopy.

properties

IUPAC Name

(3Z)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQXFRANQVWXJF-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C\C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-

CAS RN

15087-24-8, 36275-29-3
Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
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Record name 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
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